molecular formula C30H38ClN7O3 B2394693 N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902934-19-4

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No. B2394693
CAS RN: 902934-19-4
M. Wt: 580.13
InChI Key:
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Description

The compound “N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide” is a complex organic molecule. It exhibits high specific affinity for histamine H1 receptor and is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The synthesis of such compounds involves several steps, including the preparation of the piperazine ring and the triazoloquinazolinone core . The product is purified by crystallization from 96% ethanol .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a triazoloquinazolinone core, and a propanamide group . The compound has an empirical formula of C20H24ClN3O2 and a molecular weight of 373.88 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature. It is soluble in DMSO but insoluble in water . The SMILES string representation of the compound is COc1cccc(c1)C(=O)NCCN2CCN(CC2)c3ccc(Cl)cc3 .

properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38ClN7O3/c1-22(2)41-20-6-14-37-29(40)25-9-3-4-10-26(25)38-27(33-34-30(37)38)11-12-28(39)32-13-15-35-16-18-36(19-17-35)24-8-5-7-23(31)21-24/h3-5,7-10,21-22H,6,11-20H2,1-2H3,(H,32,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAQIZVMZVYUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCN4CCN(CC4)C5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

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